molecular formula C24H23N5O4S B2414338 2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 906232-23-3

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2414338
CAS No.: 906232-23-3
M. Wt: 477.54
InChI Key: KLZNVPDBTUAFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach its target site in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-4-33-17-12-10-16(11-13-17)25-18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZNVPDBTUAFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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